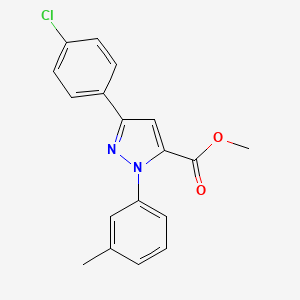

Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate

Description

Chemical Identity and Structural Characterization of Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being methyl 3-(4-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylate. Alternative nomenclature includes the commonly used designation methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate, which emphasizes the meta-tolyl substitution pattern. The compound is registered under Chemical Abstracts Service number 1202031-50-2 and carries the ChemSpider identification number 49073504.

The molecular formula C₁₈H₁₅ClN₂O₂ reflects the compound's composition, incorporating eighteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The systematic name construction follows the hierarchical pyrazole nomenclature system, where positions are numbered to indicate the precise locations of substituents on the heterocyclic framework. The meta-tolyl designation specifically refers to the 3-methylphenyl group, distinguishing it from ortho- and para-tolyl isomers.

Table 1: Fundamental Chemical Identifiers

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | Methyl 3-(4-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylate |

| Alternative Name | Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate |

| Molecular Formula | C₁₈H₁₅ClN₂O₂ |

| Chemical Abstracts Service Number | 1202031-50-2 |

| ChemSpider Identification | 49073504 |

| Molecular Weight | 326.780 g/mol |

| Monoisotopic Mass | 326.082205 Da |

Molecular Architecture: Crystallographic Data and Conformational Analysis

The molecular architecture of methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate exhibits characteristic features typical of substituted pyrazole systems. Crystallographic studies of related pyrazole carboxylate compounds demonstrate that the pyrazole ring typically maintains planarity, with substituent orientations influenced by steric and electronic factors. The compound's three-dimensional structure is determined by the spatial arrangement of the aromatic substituents relative to the central pyrazole core.

Comparative analysis with structurally similar compounds reveals that the dihedral angles between the pyrazole ring and attached aromatic systems vary significantly depending on substitution patterns. In related 1-phenyl-3-aryl-1H-pyrazole-5-carboxylate derivatives, crystallographic investigations have shown that the pyrazole ring and phenyl substituents can adopt dihedral angles ranging from near-coplanar arrangements (approximately 6-18 degrees) to more perpendicular orientations (up to 81 degrees).

The carboxylate ester functionality typically exhibits specific conformational preferences, with the carbonyl group often adopting orientations that minimize steric interactions with the pyrazole ring system. Torsion angle analysis in similar compounds indicates that the ester group commonly assumes conformations that optimize intramolecular interactions while avoiding unfavorable steric clashes.

Table 2: Predicted Structural Parameters Based on Related Compounds

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate through distinct resonance patterns. Proton nuclear magnetic resonance analysis of related pyrazole carboxylate compounds demonstrates characteristic chemical shift patterns that enable unambiguous identification of structural elements.

The aromatic proton region typically exhibits multipicity patterns corresponding to the substituted phenyl rings. The 4-chlorophenyl substituent produces characteristic doublet patterns due to the para-disubstitution, while the meta-tolyl group generates more complex splitting patterns reflecting the meta-substitution arrangement. The pyrazole ring proton, when present, appears as a distinctive singlet in the aromatic region.

The ester methyl group produces a characteristic singlet in the aliphatic region, typically appearing around 3.8-4.0 parts per million in related compounds. The tolyl methyl group contributes an additional singlet, usually observed slightly upfield from the ester methyl resonance. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbonyl carbon resonances appearing in the characteristic 160-170 parts per million region for ester functionalities.

Table 3: Predicted Nuclear Magnetic Resonance Chemical Shifts

| Structural Unit | ¹H Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (4-ClPh) | 7.2-7.4 | doublet | 4H |

| Aromatic Protons (m-tolyl) | 7.0-7.3 | multiplet | 4H |

| Ester Methyl | 3.8-4.0 | singlet | 3H |

| Tolyl Methyl | 2.3-2.4 | singlet | 3H |

Infrared Vibrational Mode Correlations

Infrared spectroscopy reveals characteristic vibrational modes that serve as fingerprint identifications for methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate. The carbonyl stretching frequency of the ester group represents the most diagnostically significant absorption, typically appearing in the 1700-1750 wavenumber region for pyrazole carboxylate esters. This frequency is influenced by the electronic environment created by the pyrazole ring and aromatic substituents.

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, with the chlorine substituent influencing the exact frequencies through inductive effects. The pyrazole ring exhibits characteristic vibrations that distinguish it from simple aromatic systems, particularly in the fingerprint region below 1500 wavenumbers. Carbon-hydrogen stretching modes in the 3000-3100 wavenumber region provide additional structural confirmation for the aromatic hydrogen atoms.

The meta-tolyl methyl group contributes characteristic symmetric and asymmetric stretching vibrations in the 2800-3000 wavenumber region, while the ester methyl group exhibits similar but slightly shifted frequencies due to its different electronic environment. Bending vibrations and out-of-plane deformations in the lower frequency regions provide detailed fingerprint characteristics specific to the substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate provides molecular weight confirmation and structural insights through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 326, corresponding to the intact molecular structure. The isotope pattern reflects the presence of chlorine, with the characteristic +2 mass peak at 328 resulting from the chlorine-37 isotope contribution.

Fragmentation pathways typically involve loss of the ester methyl group, producing a base peak at mass-to-charge ratio 295 corresponding to the carboxylic acid derivative. Secondary fragmentation may involve cleavage of the aromatic substituents, with the 4-chlorophenyl group potentially generating fragments at masses corresponding to chlorobenzene derivatives. The meta-tolyl substituent contributes characteristic fragmentation patterns associated with methylated aromatic systems.

The pyrazole core demonstrates characteristic stability under mass spectrometric conditions, often surviving as an identifiable fragment in complex fragmentation schemes. Loss of carbon monoxide from the ester functionality represents another common fragmentation pathway, producing fragments at mass-to-charge ratio 298. The chlorine atom's presence enables definitive identification through the characteristic isotope pattern throughout the fragmentation cascade.

Computational Chemistry Insights

Density Functional Theory Optimization Studies

Density functional theory calculations provide detailed insights into the electronic structure and conformational preferences of methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate. Geometry optimization studies reveal the preferred molecular conformation, with the aromatic substituents adopting orientations that minimize steric repulsion while optimizing electronic interactions. The chlorine substituent influences the electronic distribution through inductive effects, affecting both the pyrazole ring and the attached phenyl system.

Bond length analysis through density functional theory optimization demonstrates that the pyrazole carbon-nitrogen bonds exhibit typical aromatic character, with lengths approximately 1.33 Angstroms consistent with partial double bond character. The ester carbonyl group shows characteristic double bond character with a carbon-oxygen distance around 1.21 Angstroms, while the ester single bond extends to approximately 1.34 Angstroms.

Dihedral angle optimization reveals the preferred orientations of the aromatic substituents relative to the pyrazole plane. The 4-chlorophenyl group typically adopts a slightly twisted conformation to minimize steric interactions, while the meta-tolyl substituent orientation is influenced by both steric and electronic factors. Energy barriers for rotation around these bonds provide insights into conformational flexibility and dynamic behavior in solution.

Table 4: Predicted Density Functional Theory Optimized Parameters

| Geometric Parameter | Predicted Value | Computational Method |

|---|---|---|

| Pyrazole C-N Bond Length | 1.33 ± 0.02 Å | Density Functional Theory/6-31G(d) |

| Ester C=O Bond Length | 1.21 ± 0.01 Å | Density Functional Theory/6-31G(d) |

| Dihedral Angle (Pyrazole-4-ClPh) | 15-30° | Energy minimization |

| Dihedral Angle (Pyrazole-m-tolyl) | 45-75° | Energy minimization |

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-2-(3-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-12-4-3-5-15(10-12)21-17(18(22)23-2)11-16(20-21)13-6-8-14(19)9-7-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXQBJGTAXMBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Procedure

- The 1,2-diaza-1,3-diene precursor is prepared via condensation of hydrazine derivatives with substituted but-2-enenitriles or related compounds.

- α-Keto acids are synthesized by oxidation of substituted aryl methyl ketones using selenium dioxide in dry pyridine at elevated temperatures (90–110 °C).

- In a sealed tube under nitrogen atmosphere, a mixture of the 1,2-diaza-1,3-diene, α-keto acid, ammonium persulfate (oxidant), and silver oxide (catalyst) is stirred in a solvent mixture of acetonitrile and water (3:1) at 90 °C for 3–4 hours.

- The reaction proceeds via decarboxylation and cyclization to form the substituted pyrazole ring.

- The product is isolated by extraction and purified using silica gel column chromatography.

Optimization of Reaction Conditions

Extensive optimization studies have been reported for this method, summarized in the following tables:

Table 1: Solvent Effect on Yield

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | THF:H2O | 40 |

| 2 | DMF:H2O | 45 |

| 3 | 1,4-Dioxane:H2O | 60 |

| 4 | EtOH:H2O | No Reaction |

Table 2: Oxidant Effect on Yield

| Entry | Oxidant | Yield (%) |

|---|---|---|

| 1 | Na2S2O8 | 50 |

| 2 | K2S2O8 | 65 |

| 3 | (NH4)2S2O8 | 86 |

Table 3: Catalyst Effect on Yield

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | Ag2O | 86 |

| 2 | AgNO3 | 73 |

| 3 | AgOAc | 76 |

| 4 | Ag3PO4 | 50 |

These data indicate that the best yields are obtained using silver oxide as the catalyst and ammonium persulfate as the oxidant in acetonitrile-water solvent mixtures.

Characterization and Purity Assessment

The synthesized methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR confirm the substitution pattern and pyrazole ring formation.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- Melting Point Determination: Provides physical property data for quality control.

- Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients ensures product purity.

Summary of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Agricultural Chemistry

Pesticide and Herbicide Development

- Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate is investigated for its potential as a pesticide or herbicide. The compound's unique structure allows it to interact effectively with biological systems, making it a candidate for developing safer agricultural products that protect crops while minimizing environmental impact .

Case Study: Efficacy in Crop Protection

- Research has demonstrated that derivatives of pyrazole compounds can exhibit insecticidal and fungicidal properties. For instance, studies indicate that modifications to the pyrazole structure can enhance activity against specific pests, leading to more effective crop protection strategies .

Pharmaceutical Development

Intermediate in Drug Synthesis

- This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases. Its ability to inhibit specific enzymes involved in inflammatory pathways offers avenues for creating more effective treatments with fewer side effects .

Case Study: Anti-Cancer Activity

- A related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, has been synthesized and screened for anticancer activity. These compounds exhibited potent inhibition of glioma cell growth while showing reduced cytotoxicity towards non-cancerous cells. This highlights the potential of pyrazole derivatives in developing targeted cancer therapies .

Enzyme Inhibition Studies

- Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate is utilized in biochemical research to study enzyme inhibition. Understanding the interactions between this compound and various enzymes can lead to insights into metabolic pathways and the development of new therapeutic strategies .

Case Study: Kinase Inhibition

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Physicochemical and Functional Properties

- Lipophilicity: The target compound’s methyl ester and 4-chlorophenyl group confer moderate lipophilicity, suitable for membrane penetration in biological systems. In contrast, the carboxylic acid derivative is more hydrophilic, limiting bioavailability. The sulfanyl group in may increase hydrophobicity, while the phenoxy group in enhances rigidity and reduces solubility .

- The m-tolyl group (meta-methyl) in the target compound provides less steric hindrance than the ortho-substituted analogs, favoring planar molecular conformations .

- Biological and Chemical Reactivity: Ester groups (target, ) are prone to hydrolysis, but the methyl ester in the target compound may offer slower degradation compared to ethyl esters . The hydroxyimino group in can participate in tautomerism and hydrogen bonding, enhancing interactions with biological targets like enzymes .

Research Tools and Methodologies

Crystallographic software such as SHELX and Mercury are critical for determining and visualizing the molecular packing and intermolecular interactions of these compounds. For example, the thiazole ring in may exhibit unique π-stacking patterns analyzable via Mercury’s Materials Module .

Biological Activity

Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate is a pyrazole derivative known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Synthesis of Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate

The synthesis of this compound typically involves the reaction of appropriate hydrazones with substituted phenyl groups. The general synthetic route includes:

- Step 1: Formation of the pyrazole ring through condensation reactions.

- Step 2: Introduction of the carboxylate group via esterification.

- Step 3: Purification and characterization using techniques such as NMR and mass spectrometry.

2. Biological Activities

Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate exhibits various biological activities, including:

2.1 Antimicrobial Activity

Research has shown that pyrazole derivatives, including methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate, possess significant antimicrobial properties. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC): Values ranging from to against pathogens such as Staphylococcus aureus and E. coli .

- Biofilm Inhibition: Effective in preventing biofilm formation, which is crucial for controlling persistent infections.

2.2 Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects:

- Inhibition of Cytokines: Studies indicate that it can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential use in treating inflammatory diseases .

- Comparative Efficacy: Its activity has been compared favorably to standard anti-inflammatory drugs like diclofenac, showcasing its therapeutic potential .

2.3 Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyrazole derivatives:

- Cell Line Studies: The compound demonstrated significant growth inhibition across various cancer cell lines, with a mean growth inhibition percentage of in tested models .

- Mechanism of Action: It appears to induce apoptosis in cancer cells by disrupting cell cycle progression, particularly affecting the G0–G1 phase .

3. Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate:

4. Conclusion

Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate is a versatile compound with promising biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. Ongoing research is essential to further elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted hydrazines and β-keto esters. For example, nucleophilic substitution reactions involving 5-chloro-pyrazole intermediates and phenol derivatives in the presence of a base (e.g., K₂CO₃) are effective. Esterification steps using methanol under acid catalysis may finalize the methyl ester group .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- X-ray crystallography with software like SHELX (for refinement) and WinGX (for data processing) ensures precise determination of bond lengths, angles, and crystal packing .

- Spectroscopy : FT-IR for functional group analysis (e.g., ester C=O stretching at ~1700 cm⁻¹), NMR (¹H/¹³C) for substituent positioning, and mass spectrometry for molecular ion confirmation .

Q. How can reactivity patterns of the pyrazole core be exploited for derivatization?

- Methodological Answer : The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-withdrawing groups (e.g., ester). Reductive cleavage of the ester (LiAlH₄) yields alcohols, while oxidation (KMnO₄) produces carboxylic acids. Bromination using Br₂/Lewis acids introduces halogens for cross-coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl and m-tolyl groups influence molecular packing?

- Methodological Answer : The chloro group’s electronegativity and the m-tolyl group’s steric bulk disrupt planar stacking, leading to herringbone or slipped-parallel arrangements. Use Mercury software to analyze intermolecular interactions (e.g., C–H···π, halogen bonds) and compare packing coefficients with analogs .

Q. How can contradictions in crystallographic data (e.g., twinned crystals) be resolved?

- Methodological Answer : For twinned data, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. Validate results using R₁/Rw convergence metrics and residual density maps. Cross-check with independent datasets or high-resolution synchrotron sources .

Q. What computational strategies predict structure-activity relationships (SAR) for biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against enzymes like cytochrome P450 or COX-2 to assess binding affinities. Compare with triazole derivatives (e.g., from ) to evaluate how chloro/m-tolyl substituents modulate activity. DFT calculations (Gaussian) quantify electronic effects (HOMO-LUMO gaps) .

Q. How do solvent polarity and reaction kinetics affect regioselectivity in pyrazole functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.